NBQX disodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

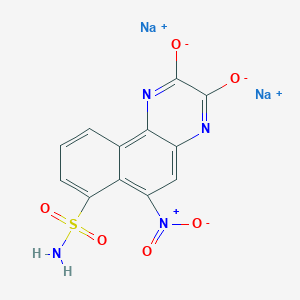

disodium;6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O6S.2Na/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6;;/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJKYIUJRJEABK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])N=C(C(=N3)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019087 | |

| Record name | Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479347-86-9 | |

| Record name | Nbqx disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479347869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NBQX disodium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSU8N86V27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

NBQX Disodium Salt: A Technical Guide to its Mechanism of Action as an AMPA/Kainate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) disodium (B8443419) salt is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two subtypes of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Its high affinity for AMPA receptors and significant, though lesser, affinity for kainate receptors, coupled with its negligible interaction with N-methyl-D-aspartate (NMDA) receptors, has established NBQX as an invaluable pharmacological tool for dissecting glutamatergic signaling pathways. This technical guide provides an in-depth exploration of the mechanism of action of NBQX disodium salt, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways. The disodium salt form of NBQX offers the significant advantage of increased water solubility, facilitating its use in a wide range of experimental paradigms.

Chemical and Physical Properties

This compound salt is the water-soluble form of the quinoxalinedione (B3055175) derivative, NBQX. The addition of two sodium ions to the parent molecule significantly enhances its utility in aqueous solutions for in vitro and in vivo studies.

| Property | Value | Reference |

| Chemical Name | 2,3-Dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide disodium salt | |

| Molecular Formula | C₁₂H₆N₄Na₂O₆S | |

| Molecular Weight | 380.24 g/mol | |

| Appearance | Yellow to orange solid | |

| Solubility | Soluble in water | |

| Storage | Store at -20°C |

Mechanism of Action: Competitive Antagonism at AMPA and Kainate Receptors

NBQX exerts its pharmacological effects by competitively binding to the glutamate binding site on both AMPA and kainate receptors.[1] This competitive inhibition prevents the endogenous ligand, glutamate, from binding and activating the receptor, thereby blocking the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron. This action effectively dampens excitatory neurotransmission.

The selectivity of NBQX is a key aspect of its utility. It is significantly more potent at AMPA receptors than at kainate receptors and shows little to no affinity for the glutamate binding site on the NMDA receptor complex.[2]

Quantitative Data: Binding Affinity and Potency

The affinity and potency of NBQX have been characterized across various experimental systems. The following tables summarize key quantitative data.

Table 1: NBQX Binding Affinity (Ki) and Potency (IC50) at Ionotropic Glutamate Receptors

| Receptor Subtype | Ligand | Assay Type | Preparation | Ki (nM) | IC50 (nM) | Reference |

| AMPA Receptor | [³H]AMPA | Radioligand Binding | Rat Cortex mRNA-injected Xenopus oocytes | 63 | - | [3] |

| Kainate Receptor | [³H]Kainate | Radioligand Binding | Rat Cortex mRNA-injected Xenopus oocytes | 78 | - | [3] |

| AMPA Receptor | Glutamate | Electrophysiology (Whole-cell patch clamp) | Cultured hippocampal neurons | - | 28.2 | [4] |

| AMPA Receptor | Glutamate | Electrophysiology (Outside-out patch) | Cultured hippocampal neurons | - | 120.9 | [4] |

| Kainate/AMPA Receptor | Kainate/AMPA | Electrophysiology (Field Potentials) | Rat hippocampal slices (CA1) | - | 900 | [3] |

| NMDA Receptor | Glycine + NMDA | Electrophysiology | Rat Cortex mRNA-injected Xenopus oocytes | >100,000 | >100,000 | [3] |

Note: Ki and IC50 values can vary depending on the experimental conditions, including the specific receptor subunit composition, the radioligand or agonist used, and the tissue or cell preparation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of NBQX.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of NBQX for AMPA or kainate receptors using a competitive radioligand binding assay.

Materials:

-

Membrane Preparation: Synaptosomal membranes prepared from rat cortex or a cell line expressing the target receptor.

-

Radioligand: [³H]AMPA or [³H]kainate.

-

This compound Salt: Stock solution in assay buffer.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., L-glutamate).

-

Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen brain tissue (e.g., rat cortex) in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Pellet the membranes by high-speed centrifugation, wash the pellet, and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of NBQX concentrations.

-

Incubation: To each well, add the membrane preparation, the radioligand at a concentration close to its Kd, and either assay buffer (for total binding), the non-specific binding control, or the desired concentration of NBQX.

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

-

Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the NBQX concentration. Determine the IC50 value (the concentration of NBQX that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol describes how to measure the inhibitory effect of NBQX on AMPA or kainate receptor-mediated currents in cultured neurons or brain slices.

Materials:

-

Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

-

Recording Chamber and Microscope.

-

Patch-Clamp Amplifier and Data Acquisition System.

-

Glass Micropipettes: Pulled to a resistance of 3-5 MΩ.

-

Internal Solution (Pipette Solution): e.g., (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.

-

External Solution (Artificial Cerebrospinal Fluid - aCSF): e.g., (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂/5% CO₂.

-

Agonist: AMPA or kainate.

-

This compound Salt: Stock solution in external solution.

-

Drug Application System: A fast perfusion system to rapidly apply agonist and antagonist.

Procedure:

-

Preparation: Place the cell culture dish or brain slice in the recording chamber and perfuse with aCSF.

-

Patching: Under visual guidance, approach a neuron with a glass micropipette filled with internal solution. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).

-

Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

-

Voltage Clamp: Clamp the membrane potential at a holding potential of -60 mV to -70 mV.

-

Baseline Recording: Record baseline currents in the absence of any agonist.

-

Agonist Application: Briefly apply the AMPA or kainate agonist using the perfusion system and record the inward current.

-

NBQX Application: Perfuse the cell with a solution containing NBQX for a few minutes.

-

Co-application: While still in the presence of NBQX, re-apply the agonist and record the resulting current.

-

Washout: Wash out NBQX and re-apply the agonist to check for recovery of the current.

-

Data Analysis: Measure the peak amplitude of the agonist-evoked currents in the absence and presence of different concentrations of NBQX. Plot the percentage of inhibition against the logarithm of the NBQX concentration to determine the IC50 value.

Signaling Pathways and Visualizations

NBQX, by blocking AMPA and kainate receptors, inhibits the downstream signaling cascades initiated by glutamate binding. These pathways are crucial for synaptic plasticity, neuronal excitability, and cell survival.

AMPA Receptor Signaling Pathway Blockade by NBQX

Activation of AMPA receptors leads to the influx of Na⁺ and, in the case of Ca²⁺-permeable AMPA receptors, Ca²⁺. This depolarization and potential rise in intracellular Ca²⁺ can trigger a multitude of downstream signaling events, including the activation of protein kinases such as CaMKII and PKA, which are critical for synaptic plasticity processes like Long-Term Potentiation (LTP).[5][6] NBQX competitively blocks the initial step of this cascade.

Kainate Receptor Signaling Pathway Blockade by NBQX

Kainate receptors have more diverse roles, acting both presynaptically to modulate neurotransmitter release and postsynaptically to contribute to the excitatory postsynaptic potential.[7][8] Postsynaptic kainate receptors can also be permeable to Ca²⁺ and can activate intracellular signaling cascades. Presynaptically, their activation can either facilitate or inhibit the release of glutamate or GABA. NBQX blocks these actions by preventing glutamate from binding to kainate receptors.

Conclusion

This compound salt is a cornerstone pharmacological tool for the study of excitatory neurotransmission. Its well-characterized mechanism as a competitive antagonist of AMPA and kainate receptors, combined with its high selectivity over NMDA receptors and enhanced water solubility, makes it an ideal agent for a broad range of in vitro and in vivo applications. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize NBQX to investigate the roles of AMPA and kainate receptors in physiological and pathological processes. The visualization of the signaling pathways further clarifies the downstream consequences of NBQX's antagonistic action, solidifying its importance in the field of neuroscience.

References

- 1. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interactions of GYKI 52466 and NBQX with cyclothiazide at AMPA receptors: experiments with outside-out patches and EPSCs in hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AMPA receptor regulation during synaptic plasticity in hippocampus and neocortex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synaptic Plasticity 101: The Story of the AMPA Receptor for the Brain Stimulation Practitioner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kainate receptor - Wikipedia [en.wikipedia.org]

- 8. Localization and Functions of Kainate Receptors in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NBQX Disodium Salt in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBQX disodium (B8443419) salt (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline disodium salt) is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two subtypes of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS).[1] Its water-soluble nature makes it a valuable pharmacological tool for in vitro and in vivo studies investigating glutamatergic signaling and its role in various physiological and pathological processes.[2] This technical guide provides an in-depth overview of the function of NBQX disodium salt in neuroscience, including its mechanism of action, quantitative data on its receptor affinity, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Mechanism of Action

NBQX competitively inhibits the binding of the excitatory neurotransmitter glutamate to the ligand-binding domains of both AMPA and kainate receptors.[3][4] This antagonism prevents the conformational changes required for ion channel opening, thereby blocking the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron.[5] By inhibiting fast excitatory synaptic transmission, NBQX can prevent excitotoxicity, a pathological process implicated in a range of neurological disorders, including epilepsy, cerebral ischemia, and neurodegenerative diseases.[6][7] NBQX displays a higher affinity for AMPA receptors compared to kainate receptors.[8]

Quantitative Data: Receptor Binding Affinity

The following table summarizes the inhibitory constants (IC₅₀ and Kᵢ) of NBQX for AMPA and kainate receptors, providing a quantitative measure of its potency and selectivity.

| Receptor Target | Parameter | Value (µM) | Species | Experimental System | Reference |

| AMPA Receptor | IC₅₀ | 0.15 | Rat | ||

| AMPA Receptor | IC₅₀ | 0.4 | Mouse | Cultured Cortical Neurons (AMPA-evoked inward currents) | [9] |

| AMPA Receptor | Kᵢ | 0.063 | Rat | Xenopus oocytes injected with rat cortex mRNA (vs. AMPA) | [4] |

| Kainate Receptor | IC₅₀ | 4.8 | Rat | ||

| Kainate Receptor | Kᵢ | 0.078 | Rat | Xenopus oocytes injected with rat cortex mRNA (vs. kainate) | [4] |

| NMDA Receptor | IC₅₀ | >100 | [10] |

Signaling Pathways

NBQX's function is best understood in the context of the signaling pathways initiated by AMPA and kainate receptor activation.

AMPA Receptor Signaling Pathway

Kainate Receptor Signaling Pathway

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol describes the use of NBQX to block AMPA/kainate receptor-mediated currents in cultured neurons or acute brain slices.

1. Preparation of Solutions:

-

Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, and 10 glucose. Bubble with 95% O₂/5% CO₂ for at least 30 minutes before use.

-

Intracellular Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

-

NBQX Stock Solution: Prepare a 10 mM stock solution of this compound salt in water or aCSF. Store aliquots at -20°C.[2] For NBQX (non-salt form), dissolve in DMSO to make a stock solution (e.g., 100 mM).

2. Cell/Slice Preparation:

-

Cultured Neurons: Plate neurons on coverslips and allow them to mature.

-

Acute Brain Slices: Prepare 300-400 µm thick brain slices using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.

3. Recording Procedure:

-

Transfer a coverslip with cultured neurons or a brain slice to the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with oxygenated aCSF at a flow rate of 1.5-2 mL/min.

-

Pull patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the intracellular solution.

-

Approach a neuron under visual guidance and establish a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).

-

Record a stable baseline of spontaneous or evoked EPSCs for 5-10 minutes.

-

Bath-apply NBQX at the desired final concentration (e.g., 10 µM for complete AMPA/kainate receptor blockade) by adding it to the perfusion aCSF.[3]

-

Record for another 5-10 minutes to observe the blockade of EPSCs.

-

To demonstrate reversibility, wash out the NBQX by perfusing with control aCSF.

In Vivo Administration for Seizure Models

This protocol outlines a general procedure for administering NBQX in rodent models of epilepsy.

1. Animal Model:

-

Induce seizures in rodents using a chemical convulsant (e.g., pentylenetetrazole - PTZ) or an electrical stimulation model (e.g., kindling).[11][12]

2. NBQX Preparation and Administration:

-

Dissolve this compound salt in sterile 0.9% saline to the desired concentration (e.g., for a 20 mg/kg dose). Prepare the solution fresh before each use.[13]

-

Administer NBQX via intraperitoneal (i.p.) injection. The timing of administration will depend on the experimental design (e.g., before seizure induction to test for antiepileptogenic effects, or after seizure onset to test for anticonvulsant effects).[11]

3. Behavioral Observation:

-

Observe and score seizure activity according to a standardized scale (e.g., Racine scale for kindling).

-

Record parameters such as seizure latency, duration, and severity.

4. Data Analysis:

-

Compare seizure parameters between NBQX-treated and vehicle-treated control groups using appropriate statistical tests.

Conclusion

This compound salt is an indispensable tool in neuroscience research, enabling the precise dissection of AMPA and kainate receptor function in synaptic transmission and plasticity. Its utility extends to preclinical studies of neurological disorders characterized by excessive glutamatergic activity. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for designing and executing experiments utilizing this potent and selective antagonist. As with any pharmacological agent, careful consideration of dosage, timing of administration, and appropriate controls is essential for obtaining robust and reproducible results.

References

- 1. Kainate receptor - Wikipedia [en.wikipedia.org]

- 2. This compound salt | AMPA Receptors | Tocris Bioscience [tocris.com]

- 3. NBQX | AMPA receptor antagonist | Hello Bio [hellobio.com]

- 4. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AMPA receptor - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. A dose-response study of neuroprotection using the AMPA antagonist NBQX in rat focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Systemic Administration of the AMPA Receptor Antagonist, NBQX, Reduces Alcohol Drinking in Male C57BL/6J, but not Female C57BL/6J or High Alcohol Preferring (HAP) Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Antiepileptogenic and anticonvulsant effects of NBQX, a selective AMPA receptor antagonist, in the rat kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. AMPA Receptor antagonist NBQX attenuates later-life epileptic seizures and autistic-like social deficits following neonatal seizures - PMC [pmc.ncbi.nlm.nih.gov]

NBQX Disodium Salt: A Competitive AMPA Receptor Antagonist - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NBQX disodium (B8443419) salt, a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document collates critical data on its pharmacological properties, details key experimental methodologies for its characterization, and visualizes its mechanism of action and relevant biological pathways.

Introduction

NBQX (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) disodium salt is a widely utilized pharmacological tool in neuroscience research. As a competitive antagonist, it reversibly binds to the glutamate (B1630785) binding site on the AMPA receptor, thereby inhibiting the ion channel opening that is normally induced by the endogenous agonist, glutamate.[1] This action blocks the fast component of excitatory postsynaptic currents in the central nervous system.[2] Its water-soluble disodium salt form makes it particularly suitable for a range of in vitro and in vivo experimental paradigms. NBQX also exhibits antagonist activity at kainate receptors, albeit with lower potency.[2] Its neuroprotective, anticonvulsant, and antinociceptive properties have been documented in various studies.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of NBQX disodium salt is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₆N₄Na₂O₆S | |

| Molecular Weight | 380.24 g/mol | |

| CAS Number | 479347-86-9 | |

| Solubility | Soluble to 50 mM in water | |

| Purity | ≥98% | |

| Storage | Store at -20°C |

Quantitative Pharmacological Data

The following tables summarize the inhibitory potency of NBQX at AMPA and kainate receptors across different experimental preparations.

Table 3.1: In Vitro Inhibitory Potency of NBQX

| Receptor Target | Preparation | Parameter | Value | Reference(s) |

| AMPA Receptor | Xenopus oocytes (rat cortex mRNA) | Ki | 63 nM | [3] |

| Kainate Receptor | Xenopus oocytes (rat cortex mRNA) | Ki | 78 nM | [3] |

| AMPA Receptor | Cultured mouse cortical neurons | IC₅₀ | ~0.4 µM | [4] |

| AMPA Receptor | Rat hippocampal slices (CA1) | IC₅₀ | 0.90 µM | [3] |

| AMPA Receptor | General | IC₅₀ | 0.15 µM | [2] |

| Kainate Receptor | General | IC₅₀ | 4.8 µM | [2] |

| AMPA Receptor | Hippocampal neurons (outside-out patches) | IC₅₀ | 28.2 nM (peak current) | [5] |

| AMPA Receptor | Hippocampal neurons (outside-out patches) | IC₅₀ | 67.7 nM (steady-state, 100ms) | [5] |

| AMPA Receptor | Hippocampal neurons (outside-out patches) | IC₅₀ | 120.9 nM (steady-state, 500ms) | [5] |

Table 3.2: In Vivo Efficacy of NBQX

| Target/Effect | Animal Model | Parameter | Value | Reference(s) |

| AMPA-evoked neuronal spike activity | Rat hippocampus | ED₅₀ | ~32 µmol/kg (i.v.) | [4] |

| NMDA-evoked neuronal spike activity | Rat hippocampus | ED₅₀ | ~28 µmol/kg (i.v.) | [4] |

| Anticonvulsant effect | Rat | Effective Dose | 40 mg/kg (i.p.) | [6] |

Mechanism of Action: Competitive Antagonism

NBQX acts as a competitive antagonist at the AMPA receptor. This means it competes with the endogenous agonist, glutamate, for the same binding site on the receptor. The binding of NBQX does not activate the receptor and prevents glutamate from binding and inducing a conformational change that would open the ion channel. This relationship can be visualized as follows:

References

- 1. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interactions of GYKI 52466 and NBQX with cyclothiazide at AMPA receptors: experiments with outside-out patches and EPSCs in hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NBQX, a selective antagonist of the AMPA receptor, affects neither field potentials nor long-term potentiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selectivity of NBQX Disodium for AMPA vs. Kainate Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity profile of NBQX disodium (B8443419), a potent competitive antagonist of ionotropic glutamate (B1630785) receptors. The document focuses on its differential activity at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Quantitative Analysis of NBQX Selectivity

NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline) is a widely utilized pharmacological tool to investigate glutamatergic neurotransmission.[1] Its utility stems from its high affinity for AMPA and kainate receptors with negligible activity at N-methyl-D-aspartate (NMDA) receptors.[2][3] While it antagonizes both AMPA and kainate receptors, NBQX exhibits a notable selectivity for the former.

The disodium salt of NBQX is a more water-soluble form of the compound, making it suitable for a wider range of experimental applications.[4] The selectivity of NBQX is quantified through various binding and functional assays, with inhibitory concentration (IC50) and inhibitor constant (Ki) values being the most common metrics.

Table 1: Inhibitory Potency of NBQX at AMPA and Kainate Receptors

| Receptor Type | Parameter | Value | Species/System | Reference |

| AMPA Receptor | IC50 | 0.15 µM | Not specified | [4] |

| Kainate Receptor | IC50 | 4.8 µM | Not specified | [4] |

| AMPA Receptor | Apparent Ki | 63 nM | Rat cortex mRNA in Xenopus oocytes | [2] |

| Kainate Receptor | Apparent Ki | 78 nM | Rat cortex mRNA in Xenopus oocytes | [2] |

| AMPA Receptor | KD | 47 nM | Not specified | [5] |

Note: The ~32-fold difference in IC50 values (4.8 µM / 0.15 µM) clearly demonstrates the higher potency of NBQX for AMPA receptors over kainate receptors.[4][5]

Signaling Pathways

Understanding the signaling cascades initiated by AMPA and kainate receptors is crucial for interpreting the functional consequences of NBQX antagonism. Both receptor types are ionotropic, forming ion channels that open upon glutamate binding. However, they are also capable of initiating metabotropic signaling cascades.

AMPA receptors are the primary mediators of fast excitatory neurotransmission in the central nervous system.[6] Upon binding glutamate, the receptor channel opens, allowing an influx of sodium ions (and in some subunit compositions, calcium ions), leading to postsynaptic membrane depolarization.[7] This depolarization is critical for relieving the magnesium block of NMDA receptors, a key step in synaptic plasticity.[7] Beyond its ionotropic function, the AMPA receptor can also signal through a metabotropic pathway by interacting with the protein tyrosine kinase Lyn, which can activate the mitogen-activated protein kinase (MAPK) pathway.[8]

Caption: Canonical and non-canonical AMPA receptor signaling pathways.

Kainate receptors, like AMPA receptors, are glutamate-gated ion channels.[9] They are expressed both pre- and postsynaptically, where they modulate neurotransmitter release and neuronal excitability.[10] Their ionotropic activation allows the passage of sodium and potassium ions, contributing to excitatory postsynaptic potentials.[11] Kainate receptors also exhibit metabotropic functions, often coupling to G-proteins to modulate cellular processes.[12] This can lead to the mobilization of endocannabinoids, which act as retrograde messengers to inhibit presynaptic glutamate release.[12]

Caption: Dual ionotropic and metabotropic signaling of kainate receptors.

Experimental Protocols

The determination of NBQX's selectivity relies on precise experimental techniques. The following sections outline the methodologies for two key experimental approaches.

This technique is used to functionally express and characterize ion channels, such as AMPA and kainate receptors, in a controlled environment.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

-

mRNA Injection: Oocytes are injected with cRNA encoding the specific AMPA or kainate receptor subunits of interest. For studying native receptor populations, total mRNA extracted from a brain region (e.g., rat cortex) can be used.[2] Oocytes are then incubated for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.

-

Two microelectrodes, filled with 3M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (typically -60 to -80 mV).

-

Agonists (e.g., glutamate, AMPA, or kainate) are applied to the oocyte via the perfusion system to elicit receptor-mediated currents.

-

-

Antagonist Application:

-

To determine the inhibitory potency of NBQX, concentration-response curves are generated. The agonist is applied at a fixed concentration (e.g., its EC50) in the absence and presence of increasing concentrations of NBQX.

-

The reduction in the agonist-evoked current amplitude is measured.

-

-

Data Analysis: The IC50 value for NBQX is calculated by fitting the concentration-inhibition data to a logistic equation. To determine the Ki and the nature of the antagonism (competitive vs. non-competitive), a Schild analysis can be performed.[2]

Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) experiments.

This technique allows for the recording of synaptic currents from individual neurons in brain slices or primary cultures, providing a more physiologically relevant context.

Methodology:

-

Preparation of Neuronal Tissue: Brain slices (e.g., hippocampal slices) are prepared from rodents, or primary neuronal cultures are established.[13]

-

Cell Identification: Individual neurons are visualized using a microscope with differential interference contrast (DIC) optics.

-

Patch-Clamp Recording:

-

A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment.

-

The micropipette is carefully brought into contact with the membrane of a neuron, and gentle suction is applied to form a high-resistance "gigaohm" seal.

-

A brief pulse of suction ruptures the patch of membrane under the pipette tip, establishing the "whole-cell" configuration, which allows for control of the membrane potential and measurement of transmembrane currents.

-

-

Eliciting and Isolating Currents:

-

Synaptic currents can be evoked by stimulating afferent pathways with a bipolar electrode.[14]

-

To isolate AMPA or kainate receptor-mediated currents, pharmacological agents are used. For example, NMDA receptor antagonists (like D-AP5) and GABA-A receptor antagonists (like picrotoxin) are included in the external solution.[15][16]

-

The holding potential can be adjusted to isolate specific currents. AMPA receptor currents are typically recorded at negative holding potentials (e.g., -70 mV).[15]

-

-

NBQX Application: NBQX is applied to the bath solution at various concentrations to determine its effect on the amplitude of the isolated AMPA or kainate receptor-mediated excitatory postsynaptic currents (EPSCs).

-

Data Analysis: The percentage of inhibition of the EPSC amplitude is plotted against the NBQX concentration to determine the IC50.

Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.

References

- 1. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NBQX | AMPA Receptor Antagonists: R&D Systems [rndsystems.com]

- 5. Systemic Administration of the AMPA Receptor Antagonist, NBQX, Reduces Alcohol Drinking in Male C57BL/6J, but not Female C57BL/6J or High Alcohol Preferring (HAP) Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. AMPA receptor - Wikipedia [en.wikipedia.org]

- 8. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective [mdpi.com]

- 11. What are Kainate receptor agonists and how do they work? [synapse.patsnap.com]

- 12. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NBQX | AMPA receptor antagonist | Hello Bio [hellobio.com]

- 15. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sustained postsynaptic kainate receptor activation downregulates AMPA receptor surface expression and induces hippocampal LTD - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of NBQX Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline) disodium (B8443419) salt is a potent, selective, and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This technical guide provides a comprehensive overview of the pharmacological properties of NBQX disodium salt, including its mechanism of action, binding affinities, and significant in vitro and in vivo effects. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visually represented. All quantitative data have been consolidated into structured tables for ease of reference. This document is intended to serve as a thorough resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

NBQX is a quinoxalinedione (B3055175) derivative that has been instrumental in elucidating the physiological and pathological roles of AMPA and kainate receptors, the primary mediators of fast excitatory synaptic transmission in the central nervous system (CNS).[1] Its disodium salt form offers enhanced water solubility, making it a preferred compound for in vivo research.[2] NBQX has demonstrated significant neuroprotective, anticonvulsant, and antinociceptive properties in a variety of preclinical models, highlighting its therapeutic potential for neurological disorders characterized by excitotoxicity.[2][3][4]

Mechanism of Action

NBQX functions as a competitive antagonist at the glutamate (B1630785) binding site of both AMPA and kainate receptors.[1][5] By competitively inhibiting the binding of the endogenous agonist glutamate, NBQX prevents the conformational change in the receptor that leads to ion channel opening, thereby blocking the influx of Na+ and Ca2+ ions. This action effectively reduces postsynaptic depolarization and neuronal excitation.[6]

dot

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound salt, providing a comparative overview of its binding affinities and effective doses in various experimental settings.

Table 1: In Vitro Binding and Potency

| Parameter | Receptor/Assay | Value | Species | Reference |

| IC50 | AMPA Receptor | 0.15 µM | Not Specified | [2][7] |

| IC50 | Kainate Receptor | 4.8 µM | Not Specified | [2][7] |

| IC50 | AMPA-evoked currents | ~0.4 µM | Mouse cortical neurons | [8] |

| Ki (vs. Kainate) | Kainate/AMPA Receptor | 78 nM | Rat cortex mRNA in Xenopus oocytes | [9] |

| Ki (vs. AMPA) | Kainate/AMPA Receptor | 63 nM | Rat cortex mRNA in Xenopus oocytes | [9] |

| pA2 (vs. Kainate) | Kainate/AMPA Receptor | 7.17 | Rat cortex mRNA in Xenopus oocytes | [9] |

| pA2 (vs. AMPA) | Kainate/AMPA Receptor | 7.05 | Rat cortex mRNA in Xenopus oocytes | [9] |

Table 2: In Vivo Efficacy and Dosing

| Effect | Animal Model | Dose | Route | Reference |

| Anticonvulsant | Rat kindling model | 10-40 mg/kg | i.p. | [8] |

| Anticonvulsant | Mouse maximal electroshock | Not Specified | Not Specified | |

| Neuroprotection | Rat focal ischemia | 30 mg/kg | i.v. bolus | [10] |

| Neuroprotection | Rat pup hypoxia/ischemia | 20 mg/kg | i.p. | [11] |

| Reduced Alcohol Intake | Male C57BL/6J mice | 30 mg/kg | i.p. | [6] |

| Antinociceptive | Rat formalin test | Not Specified | Intrathecal | [12] |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol is designed to assess the effect of NBQX on excitatory postsynaptic currents (EPSCs) in neurons within acute brain slices.

A. Brain Slice Preparation:

-

Anesthetize a rodent (e.g., Sprague-Dawley rat) and perform transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) slicing solution (e.g., NMDG-based).

-

Rapidly dissect the brain and place it in the ice-cold slicing solution.

-

Mount the brain on a vibratome stage and cut coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus or cortex).

-

Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) heated to 32-34°C and continuously bubbled with carbogen. Allow slices to recover for at least 1 hour.

B. Recording Procedure:

-

Transfer a slice to the recording chamber on the microscope stage, continuously perfused with carbogenated aCSF.

-

Pull a patch pipette from borosilicate glass (resistance 3-7 MΩ) and fill it with an intracellular solution (e.g., K-Gluconate based).

-

Under visual guidance, approach a neuron with the patch pipette while applying positive pressure.

-

Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -70 mV to record EPSCs.

-

Use a stimulating electrode to evoke synaptic responses in an afferent pathway (e.g., Schaffer collaterals for CA1 pyramidal neurons).

-

Establish a stable baseline recording of evoked EPSCs for at least 10 minutes.

-

Bath-apply this compound salt at the desired concentration (e.g., 10 µM) by adding it to the perfusion aCSF.

-

Record the effect of NBQX on the amplitude and kinetics of the EPSCs.

dot

References

- 1. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. NBQX Attenuates Excitotoxic Injury in Developing White Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Kainic Acid Models of Temporal Lobe Epilepsy | eNeuro [eneuro.org]

- 5. Neuroprotection with NBQX in rat focal cerebral ischemia. Effects on ADC probability distribution functions and diffusion-perfusion relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Systemic Administration of the AMPA Receptor Antagonist, NBQX, Reduces Alcohol Drinking in Male C57BL/6J, but not Female C57BL/6J or High Alcohol Preferring (HAP) Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiepileptogenic and anticonvulsant effects of NBQX, a selective AMPA receptor antagonist, in the rat kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. axolbio.com [axolbio.com]

- 10. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NBQX | AMPA receptor antagonist | Hello Bio [hellobio.com]

- 12. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

NBQX Disodium Salt: A Technical Guide for Investigating Glutamatergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamatergic signaling, the primary excitatory neurotransmission system in the central nervous system (CNS), plays a crucial role in a vast array of physiological processes, including synaptic plasticity, learning, and memory. Dysregulation of this intricate system is implicated in numerous neurological and psychiatric disorders, making it a key target for therapeutic intervention. The ionotropic glutamate (B1630785) receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, are fundamental to fast synaptic transmission. Understanding their function is paramount to unraveling the complexities of brain function and disease.

NBQX (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) disodium (B8443419) salt is a potent, selective, and competitive antagonist of AMPA and kainate receptors. Its high affinity and water solubility make it an invaluable pharmacological tool for dissecting the roles of these receptors in glutamatergic signaling. This technical guide provides an in-depth overview of NBQX disodium salt, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations to aid researchers in its effective application.

Mechanism of Action

This compound salt exerts its antagonistic effects by competitively binding to the glutamate binding site on both AMPA and kainate receptors.[1] This prevents glutamate from binding and subsequently activating the receptor's ion channel, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron.[2][3] This blockade of ion flow leads to a reduction in neuronal excitation. NBQX displays a higher potency for AMPA receptors compared to kainate receptors.[1]

Quantitative Data

The following tables summarize key quantitative parameters of NBQX, providing a reference for experimental design.

Table 1: Receptor Binding and Inhibition

| Parameter | Receptor | Value | Species | Reference(s) |

| IC₅₀ | AMPA | 0.15 µM | ||

| IC₅₀ | Kainate | 4.8 µM | ||

| IC₅₀ (AMPA-evoked inward currents) | AMPA | ~0.4 µM | Mouse (cultured cortical neurons) | [4] |

| ED₅₀ (inhibition of AMPA-evoked neuronal spike activity) | AMPA | ~32 µmol/kg (i.v.) | Rat (hippocampus) | [4] |

| ED₅₀ (inhibition of NMDA-evoked neuronal spike activity) | NMDA | ~28 µmol/kg (i.v.) | Rat (hippocampus) | [4] |

Table 2: Solubility and Physical Properties

| Property | Value | Reference(s) |

| Solubility in Water | >10 mg/mL | |

| Solubility in DMSO | 4 mg/mL | |

| Molecular Weight | 380.24 g/mol | |

| Appearance | Brown to dark red-brown lyophilized powder |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound salt are provided below.

In Vitro Electrophysiology: Brain Slice Recordings

This protocol describes the use of NBQX to block AMPA/kainate receptor-mediated synaptic transmission in acute brain slices.

Materials:

-

Animals: Sprague-Dawley rats or C57BL/6 mice (postnatal day 14-28)

-

Solutions:

-

Slicing Solution (ice-cold, carbogenated with 95% O₂/5% CO₂): See Table 3 for composition.

-

Artificial Cerebrospinal Fluid (aCSF) (carbogenated): See Table 4 for composition.

-

Intracellular Solution: See Table 5 for composition.

-

This compound Salt Stock Solution: Prepare a 10 mM stock in deionized water. Store at -20°C.

-

-

Equipment: Vibratome, recording chamber, patch-clamp amplifier, micromanipulators, stimulating and recording electrodes, perfusion system.

Table 3: Slicing Solution Composition

| Component | Concentration (mM) |

| Sucrose | 210 |

| KCl | 2.5 |

| NaH₂PO₄ | 1.25 |

| MgCl₂ | 7 |

| CaCl₂ | 0.5 |

| NaHCO₃ | 26 |

| Glucose | 10 |

Table 4: Artificial Cerebrospinal Fluid (aCSF) Composition

| Component | Concentration (mM) |

| NaCl | 124 |

| KCl | 2.5 |

| NaH₂PO₄ | 1.25 |

| MgSO₄ | 2 |

| CaCl₂ | 2 |

| NaHCO₃ | 26 |

| Glucose | 10 |

Table 5: K-Gluconate Based Intracellular Solution Composition

| Component | Concentration (mM) |

| K-Gluconate | 130 |

| KCl | 10 |

| HEPES | 10 |

| EGTA | 0.2 |

| Mg-ATP | 4 |

| Na-GTP | 0.3 |

| Phosphocreatine | 10 |

Procedure:

-

Anesthesia and Brain Extraction: Anesthetize the animal deeply and decapitate. Rapidly dissect the brain and place it in ice-cold, carbogenated slicing solution.[5][6]

-

Slicing: Mount the brain on the vibratome stage and cut coronal or sagittal slices (300-400 µm thick) of the desired brain region (e.g., hippocampus, cortex).[7]

-

Recovery: Transfer the slices to a holding chamber with carbogenated aCSF at 32-34°C for at least 1 hour.[8]

-

Recording: Transfer a slice to the recording chamber and perfuse with carbogenated aCSF at room temperature.

-

Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from neurons of interest.

-

Baseline Recording: Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) by stimulating afferent fibers.

-

NBQX Application: Bath-apply NBQX at a final concentration of 10-20 µM by adding the stock solution to the perfusion aCSF. This concentration is typically sufficient to block AMPA/kainate receptor-mediated currents.[9]

-

Data Acquisition: Record synaptic activity in the presence of NBQX to observe the blockade of the fast component of the EPSC.

-

Washout: Perfuse the slice with aCSF without NBQX to observe the recovery of synaptic transmission.

In Vitro Calcium Imaging in Cultured Neurons

This protocol outlines the use of NBQX to investigate the contribution of AMPA/kainate receptors to glutamate-induced calcium influx in cultured neurons.

Materials:

-

Cells: Primary neuronal cultures (e.g., cortical or hippocampal neurons).

-

Solutions:

-

Culture Medium: As appropriate for the specific neuronal culture.

-

Imaging Buffer (e.g., Tyrode's solution): 150 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose, 25 mM HEPES, pH 7.4.

-

Calcium Indicator Dye: Fluo-4 AM or similar.

-

Glutamate Solution: 1 mM stock in imaging buffer.

-

This compound Salt Stock Solution: 10 mM in deionized water.

-

-

Equipment: Fluorescence microscope with a camera, perfusion system, 37°C incubator.

Procedure:

-

Cell Culture: Plate and maintain primary neurons according to standard protocols.[10]

-

Dye Loading: Incubate the cultured neurons with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in imaging buffer for 30-45 minutes at 37°C.[11]

-

Washing: Gently wash the cells with fresh imaging buffer to remove excess dye.

-

Baseline Imaging: Acquire baseline fluorescence images of the neurons.

-

Glutamate Stimulation: Perfuse the cells with imaging buffer containing a known concentration of glutamate (e.g., 10-100 µM) and record the changes in intracellular calcium levels.

-

NBQX Pre-incubation: Wash out the glutamate and allow the cells to recover. Then, pre-incubate the cells with NBQX (10-20 µM) in the imaging buffer for 5-10 minutes.

-

Glutamate Stimulation with NBQX: While continuing to perfuse with NBQX, re-apply the same concentration of glutamate and record the calcium response. A significant reduction in the calcium influx indicates the involvement of AMPA/kainate receptors.

-

Data Analysis: Quantify the change in fluorescence intensity (ΔF/F₀) to measure the relative change in intracellular calcium concentration.[12]

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure the effect of NBQX on extracellular glutamate levels in a specific brain region of a freely moving animal.[13][14]

Materials:

-

Animals: Adult rats or mice.

-

Surgical Equipment: Stereotaxic frame, drill, microdialysis guide cannula, and probes.

-

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF) for perfusion: See Table 4.

-

This compound Salt Solution: Dissolve in aCSF to the desired concentration for reverse dialysis.

-

-

Equipment: Microdialysis pump, fraction collector, HPLC system for glutamate analysis.

Procedure:

-

Guide Cannula Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours.

-

Baseline Sample Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish basal extracellular glutamate levels.

-

NBQX Administration: Administer NBQX either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis). For systemic administration, a typical dose is 10-30 mg/kg.[15] For reverse dialysis, include NBQX in the perfusion aCSF.

-

Sample Collection: Continue collecting dialysate samples to measure changes in extracellular glutamate concentration following NBQX administration.

-

Sample Analysis: Analyze the collected dialysate samples for glutamate concentration using HPLC with fluorescence detection.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to glutamatergic signaling and experimental workflows involving NBQX.

Caption: Glutamatergic synapse showing NBQX antagonism.

Caption: Workflow for brain slice electrophysiology with NBQX.

Caption: Experimental design for studying NBQX neuroprotection.

Conclusion

This compound salt remains an indispensable tool for researchers investigating the multifaceted roles of AMPA and kainate receptors in glutamatergic signaling. Its well-characterized mechanism of action, selectivity, and versatility in a range of experimental paradigms make it a cornerstone of neuroscience research. This technical guide provides a comprehensive resource to facilitate the effective use of NBQX, from understanding its fundamental properties to implementing detailed experimental protocols. By leveraging the information and methodologies presented here, researchers can continue to advance our understanding of the glutamatergic system and its implications for health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. precisionary.com [precisionary.com]

- 6. protocols.io [protocols.io]

- 7. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. benchchem.com [benchchem.com]

- 12. protocols.io [protocols.io]

- 13. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

Unveiling the Potential: A Technical Guide to the Research Applications of NBQX Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBQX disodium (B8443419) salt (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a potent, selective, and competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate (B1630785) receptors.[1][2] As a water-soluble formulation, NBQX disodium salt offers significant advantages for in vivo and in vitro experimental paradigms.[1][3] Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its receptors are integral to fast synaptic transmission, synaptic plasticity, and higher cognitive functions. However, excessive glutamate receptor activation, a phenomenon known as excitotoxicity, is implicated in the pathophysiology of numerous neurological disorders. By competitively inhibiting AMPA and kainate receptors, NBQX effectively mitigates glutamate-mediated excitotoxicity, making it an invaluable tool for investigating the roles of these receptors in both normal physiological processes and pathological conditions.[3][4] This technical guide provides an in-depth overview of the core research applications of this compound salt, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and experimental workflows.

Mechanism of Action

NBQX exerts its effects by binding to the glutamate recognition site on AMPA and kainate receptors, thereby preventing the binding of the endogenous ligand, glutamate.[4][5] This competitive antagonism inhibits the influx of cations (primarily Na+ and Ca2+) through the receptor's ion channel, leading to a reduction in neuronal depolarization and subsequent downstream signaling cascades.[6] This blockade of fast excitatory neurotransmission underlies its neuroprotective, anticonvulsant, and analgesic properties observed in a wide range of preclinical models.[1][2][5]

Core Research Applications

The unique pharmacological profile of NBQX has led to its widespread use in several key areas of neuroscience research:

Epilepsy and Seizure Disorders

AMPA receptors are critically involved in the initiation and propagation of seizure activity.[7] NBQX has been extensively studied as an anticonvulsant agent in various animal models of epilepsy.

Key Findings:

-

Anticonvulsant Effects: NBQX has demonstrated efficacy in suppressing seizures in models such as pentylenetetrazole (PTZ)-induced seizures, sound-induced seizures in mice, and in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy.[4][8][9]

-

Anti-epileptogenic Potential: In neonatal seizure models, early administration of NBQX has been shown to attenuate the development of spontaneous recurrent seizures in later life, suggesting a potential anti-epileptogenic effect.[10] However, in adult models of partial epilepsy, it has been found to be effective in suppressing existing seizures but not in preventing the development of epilepsy.[8]

-

Modulation of Signaling Pathways: NBQX has been shown to prevent seizure-induced activation of the mTOR signaling pathway, which is implicated in epileptogenesis.[10]

Cerebral Ischemia and Stroke

Excitotoxicity is a major contributor to neuronal damage following ischemic events. As an AMPA receptor antagonist, NBQX has shown significant neuroprotective effects in models of focal and global cerebral ischemia.

Key Findings:

-

Reduction of Infarct Volume: Administration of NBQX has been shown to significantly reduce the size of the ischemic lesion in rodent models of middle cerebral artery occlusion (MCAO).[11][12]

-

Therapeutic Window: Studies have indicated that NBQX can be effective even when administered with a delay after the onset of ischemia, highlighting a clinically relevant therapeutic window.[11][12]

-

Neuroprotection in White Matter: NBQX has been shown to attenuate excitotoxic injury to oligodendrocytes in developing white matter, suggesting a role in protecting against white matter damage in conditions like periventricular leukomalacia.[13]

Neurodegenerative Diseases

The role of excitotoxicity in the progressive loss of neurons in neurodegenerative diseases has led to the investigation of AMPA receptor antagonists like NBQX as potential therapeutic agents.

Key Findings:

-

Amyotrophic Lateral Sclerosis (ALS): In a transgenic mouse model of familial ALS, NBQX has been shown to prolong survival and prevent kainate-induced motor neuron death in culture.[6]

Pain and Nociception

AMPA receptors in the spinal cord and peripheral tissues are involved in the transmission and modulation of pain signals.

Key Findings:

-

Antinociceptive Effects: Intrathecal administration of NBQX has been shown to produce antinociceptive effects in models of thermal pain, suggesting a role for spinal AMPA receptors in pain processing.[14]

-

Inflammatory Pain: In animal models of osteoarthritis, intra-articular injection of NBQX has been found to alleviate inflammation, joint degeneration, and pain-related behaviors.[15][16]

Behavioral Pharmacology

NBQX is utilized as a pharmacological tool to dissect the role of AMPA receptor-mediated transmission in various behaviors.

Key Findings:

-

Learning and Memory: At higher doses, NBQX can impair spatial learning in tasks like the Morris water maze, highlighting the importance of AMPA receptors in memory acquisition.[17]

-

Social Behavior: Studies have shown that NBQX can suppress social interaction behaviors in rodents.[18]

-

Substance Abuse: NBQX has been shown to prevent the development of behavioral sensitization to psychostimulants like cocaine and amphetamine.[19]

Quantitative Data Summary

| Parameter | Value | Model/System | Reference |

| IC50 (AMPA Receptor) | 0.15 µM | [1][20] | |

| IC50 (Kainate Receptor) | 4.8 µM | [1][20] | |

| In Vitro Inhibition of AMPA-evoked currents | IC50 = 0.7 ± 0.1 µM | Human hippocampal neural stem/progenitor cells | [4] |

| In Vitro Inhibition of Kainate-evoked currents | IC50 = 0.7 ± 0.03 µM | Human hippocampal neural stem/progenitor cells | [4] |

| In Vivo Anticonvulsant Dose (Epilepsy) | 20 mg/kg (t.i.d.) | Intrahippocampal kainate mouse model | [8] |

| In Vivo Neuroprotective Dose (Ischemia) | 30 mg/kg (i.p.) | Rat temporary focal ischemia model | [11] |

| In Vivo Analgesic Dose (Osteoarthritis) | 25mM (intra-articular) | Rat medial meniscal transection model | [15] |

| Behavioral Effects Dose (Social Interaction) | >6 mg/kg | Adolescent and adult rats | [18] |

| Behavioral Effects Dose (Learning & Memory) | 30 mg/kg | Morris water maze in rats | [17] |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

Objective: To record AMPA receptor-mediated synaptic currents and assess the inhibitory effect of NBQX.

Methodology:

-

Slice Preparation:

-

Anesthetize a rodent (e.g., Sprague-Dawley rat) and decapitate.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

-

Cut 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus or cortex) using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

-

-

Recording:

-

Transfer a single slice to a recording chamber on an upright microscope, continuously perfused with oxygenated aCSF at 30-32°C.

-

Visualize neurons using differential interference contrast (DIC) optics.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

-

Fill the pipette with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).

-

Establish a whole-cell patch-clamp recording from a target neuron.

-

Record baseline excitatory postsynaptic currents (EPSCs) evoked by a stimulating electrode placed in a relevant afferent pathway.

-

Bath-apply this compound salt (e.g., 10 µM) to the aCSF and record the change in EPSC amplitude.

-

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

Objective: To induce focal cerebral ischemia and evaluate the neuroprotective effects of NBQX.

Methodology:

-

Animal Preparation:

-

Anesthetize a male Sprague-Dawley rat (250-300g) with isoflurane.

-

Maintain body temperature at 37°C using a heating pad.

-

-

Surgical Procedure:

-

Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Insert a 4-0 monofilament nylon suture with a rounded tip into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

-

NBQX Administration:

-

Reperfusion (for transient MCAO):

-

After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow reperfusion.

-

-

Outcome Assessment:

-

After 24 or 48 hours, euthanize the animal and remove the brain.

-

Slice the brain into 2 mm coronal sections.

-

Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.

-

Quantify the infarct volume using image analysis software.

-

Behavioral Assay: Morris Water Maze

Objective: To assess the effect of NBQX on spatial learning and memory.

Methodology:

-

Apparatus:

-

A circular pool (e.g., 1.5 m in diameter) filled with water made opaque with non-toxic paint.

-

A hidden platform submerged 1-2 cm below the water surface.

-

Distinct visual cues are placed around the room.

-

-

Procedure:

-

Acquisition Phase:

-

Administer this compound salt (e.g., 10, 20, or 30 mg/kg, i.p.) or vehicle 30 minutes before the first trial of each day for 4-5 consecutive days.[17]

-

Conduct 4 trials per day, releasing the rat from different starting positions.

-

Allow the rat to search for the platform for a maximum of 60-90 seconds. If it fails to find it, guide it to the platform.

-

Record the escape latency and path length using a video tracking system.

-

-

Probe Trial:

-

24 hours after the last acquisition trial, remove the platform and allow the rat to swim for 60 seconds.

-

Record the time spent in the target quadrant where the platform was previously located.

-

-

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Action of NBQX at the Synapse

Caption: Experimental Workflow for MCAO Studies with NBQX

Caption: NBQX and the mTOR Signaling Pathway in Epilepsy

Conclusion

This compound salt remains a cornerstone pharmacological tool for elucidating the multifaceted roles of AMPA and kainate receptors in the central nervous system. Its well-characterized mechanism of action and proven efficacy in a variety of preclinical models of neurological disorders make it an indispensable compound for researchers in both academic and industrial settings. The detailed protocols and summarized data provided in this guide aim to facilitate the design and execution of robust experiments, ultimately contributing to a deeper understanding of glutamatergic signaling and the development of novel therapeutic strategies for a range of debilitating neurological conditions.

References

- 1. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]

- 5. benchchem.com [benchchem.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prevention of periinfarct direct current shifts with glutamate antagonist NBQX following occlusion of the middle cerebral artery in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Extracellular Glutamate Concentration in Hippocampal Slice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A dose-response study of neuroprotection using the AMPA antagonist NBQX in rat focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Comparative patch clamp studies on the kinetics and selectivity of glutamate receptor antagonism by 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) and 1-(4-amino-phenyl)-4-methyl-7,8-methyl-endioxyl-5H-2,3-benzodiaze pine (GYKI 52466) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NBQX Disodium Salt: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBQX disodium (B8443419) salt, or 2,3-dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide disodium salt, is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Its water-soluble nature makes it a valuable tool in neuroscience research for investigating glutamatergic neurotransmission and its role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of NBQX disodium salt, including detailed experimental protocols and an examination of its impact on key signaling pathways.

Chemical Structure and Physicochemical Properties

This compound salt is the disodium salt form of NBQX, which enhances its solubility in aqueous solutions. The chemical structure and key physicochemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | disodium;6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | [1] |

| Molecular Formula | C₁₂H₆N₄Na₂O₆S | [2] |

| Molecular Weight | 380.24 g/mol | [2] |

| CAS Number | 479347-86-9 | [2] |

| Appearance | Crystalline solid, brown to dark red-brown powder | [3][4] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble to 50 mM in water | [5] |

| Storage | Store at -20°C | [2] |

Biological Activity and Pharmacokinetics

NBQX is a highly selective competitive antagonist of ionotropic glutamate (B1630785) receptors, with a significantly higher affinity for AMPA receptors over kainate receptors. It has little to no affinity for the NMDA receptor complex.[6][7] This selectivity makes it an invaluable tool for dissecting the roles of different glutamate receptor subtypes in synaptic transmission and plasticity.

Receptor Binding and Potency

The inhibitory potency of NBQX has been characterized in various experimental systems.

| Parameter | Value | Receptor/System | Reference |

| IC₅₀ | 0.15 µM | AMPA Receptor | [5] |

| IC₅₀ | 4.8 µM | Kainate Receptor | [5] |

| Kᵢ (vs. Kainate) | 78 nM | Rat cortex mRNA in Xenopus oocytes | [5] |

| Kᵢ (vs. AMPA) | 63 nM | Rat cortex mRNA in Xenopus oocytes | [5] |

| K_D | 47 nM | AMPA Receptors | [8] |

In Vivo Effects

This compound salt exhibits neuroprotective and anticonvulsant properties in various in vivo models.[2] It has been shown to be effective in models of focal ischemia and seizures induced by various chemoconvulsants.[4]

Pharmacokinetics

The pharmacokinetic profile of NBQX has been studied in several species.

| Species | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Reference |

| Mice (NMRI) | 1-4 hr | 0.6-1 L/kg/hr | 1-4 L/kg | [9] |

| Rats (Wistar & Sprague-Dawley) | 0.8 ± 0.35 hr | 3.2 ± 1.0 L/kg/hr | 4.0 ± 1.1 L/kg | [9] |

| Dogs (Beagle) | 1-3 hr | 1.5 ± 0.4 L/kg/hr | 1-3 L/kg | [9] |

| Humans | 0.75 hr | 0.222 L/h/kg | 0.153 L/kg | [10] |

Signaling Pathways Modulated by NBQX

By blocking AMPA and kainate receptors, NBQX influences several downstream signaling cascades crucial for neuronal function, plasticity, and survival.

AMPA Receptor Signaling and its Blockade by NBQX

Glutamate binding to AMPA receptors leads to sodium influx and membrane depolarization, initiating an excitatory postsynaptic potential. NBQX competitively binds to the glutamate binding site, preventing this activation.

Downstream Signaling Cascades

The blockade of AMPA receptors by NBQX has been shown to modulate key intracellular signaling pathways, including the mTOR and CREB pathways, and affect the expression of Brain-Derived Neurotrophic Factor (BDNF).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound salt.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording AMPA receptor-mediated currents and their inhibition by NBQX in cultured neurons.

Workflow:

References

- 1. Systemic Administration of the AMPA Receptor Antagonist, NBQX, Reduces Alcohol Drinking in Male C57BL/6J, but not Female C57BL/6J or High Alcohol Preferring (HAP) Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMPA Receptor-Mediated, Calcium-Dependent CREB Phosphorylation in a Subpopulation of Auditory Neurons Surviving Activity Deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Brain-derived neurotrophic factor rapidly increases AMPA receptor surface expression in rat nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Positive modulation of AMPA receptors increases neurotrophin expression by hippocampal and cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of the neuroprotective glutamate antagonist NBQX (6-nitro-7-sulfamoyl-benzo(f)quinoxaline-2,3-dione) in mice, rats, and dogs. Interactions with probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. researchgate.net [researchgate.net]

The Discovery and Development of NBQX: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals